Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
Description
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride (CAS: 535924-73-3) is a secondary amine salt characterized by a butyl group attached to an amine nitrogen and a conjugated (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety. The compound has a molecular formula of C₁₄H₂₂ClNO (MW: 255.78 g/mol) and is typically available at 95% purity . Its structure features a methoxy group at the para position of the phenyl ring, which influences electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJODQVSINYLMP-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group and the α,β-unsaturated system are susceptible to oxidation:
Methoxyphenyl Oxidation
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Products : Forms quinone derivatives via demethylation and oxidation of the methoxy group .
Double Bond Oxidation
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Reagents : Ozone (O₃) or hydrogen peroxide (H₂O₂).
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Products : Cleavage of the double bond yields aldehydes or carboxylic acids, depending on conditions .
Table 1: Oxidation Reaction Outcomes
| Reaction Site | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxyphenyl | KMnO₄ (acidic) | 4-Hydroxyphenylprop-2-en-1-amine | 62 | |
| Double bond | O₃, then H₂O₂ | Butylamine + 4-methoxybenzoic acid | 78 |
Reduction Reactions
The α,β-unsaturated enamine undergoes selective reduction:
Catalytic Hydrogenation
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Reagents : H₂ gas with palladium (Pd/C) or platinum (PtO₂).
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Products : Saturated amine derivative (Butyl[3-(4-methoxyphenyl)propyl]amine hydrochloride) .
Table 2: Reduction Conditions and Outcomes
| Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 1 | 4 | 85 |
| PtO₂ | Methanol | 3 | 6 | 92 |
Substitution Reactions
The amine group participates in nucleophilic substitutions:
Alkylation/Acylation
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Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
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Products :
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Alkylation : N-alkylated derivatives (e.g., Butyl(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine).
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Acylation : Amide derivatives (e.g., Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]acetamide) .
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Cycloaddition Reactions
The conjugated enamine system engages in Diels-Alder reactions:
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Dienophile : Maleic anhydride or tetracyanoethylene.
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Products : Six-membered cyclohexene derivatives with retained stereochemistry .
Acid/Base Reactivity
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Deprotonation : Treatment with NaOH releases the free amine, which can undergo further reactions (e.g., Schiff base formation with aldehydes).
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Protonation : The hydrochloride salt stabilizes the compound in acidic media, preventing decomposition .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological systems highlight its reactivity:
Scientific Research Applications
Chemistry
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Biology
Research indicates that this compound may possess bioactive properties. It has been studied for its potential anti-inflammatory effects due to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in regulating inflammatory responses and cell proliferation .
Key Findings :
- Inhibition of STAT3 leads to reduced expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are implicated in various inflammatory diseases .
Medicine
The potential therapeutic applications of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride are particularly promising in the field of neurodegenerative diseases. Its role as a selective STAT3 inhibitor positions it as a candidate for treating conditions like Alzheimer's disease by mitigating neuroinflammation associated with amyloid-beta (Aβ) pathology .
Case Studies
Case Study 1: Neuroprotection
In a study examining the effects of various STAT3 inhibitors on neuroinflammation, Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine demonstrated significant reductions in inflammatory markers in neuronal cell cultures treated with Aβ. This suggests its potential utility in developing therapies for Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's ability to modulate the JAK/STAT signaling pathway in models of rheumatoid arthritis showed promising results, indicating that it could serve as a lead compound for new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structure-Activity Relationships (SAR)
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) with substituents analogous to the target compound’s methoxyphenyl group demonstrate critical SAR trends ():
- Methoxy Substitution: In non-piperazine chalcones (e.g., compounds 2h, 2n, 2p), para-methoxy substitution on ring A correlates with reduced potency (IC₅₀: 13.82–70.79 μM) compared to hydroxyl or halogen substituents. For example: 2h (4-chloro, 5-iodo, 4-methoxy): IC₅₀ = 13.82 μM 2p (4-methoxy on both rings A and B): IC₅₀ = 70.79 μM .
- Electronegativity : Bromine/fluorine substitutions (higher electronegativity) enhance activity. 2j (4-bromo, 4-fluoro) has the lowest IC₅₀ (4.70 μM) in cluster 6 .
Thiazol-Imine Derivatives
In antihypertensive thiazol-imines (), methoxyphenyl substituents improve angiotensin II receptor binding:
- 3(1) (4-methoxyphenyl, phenyl): High affinity (ΔG = −9.1 kcal/mol) and prolonged antihypertensive effect comparable to valsartan .
- 3(3) (4-methoxyphenyl, 4-bromophenyl): Similar binding affinity (ΔG = −9.0 kcal/mol) .
Key Insight : The methoxy group’s role diverges between chalcones (reduced activity) and thiazol-imines (enhanced activity), underscoring scaffold-dependent effects.
Structural Analogues with Alkylamine Cores
Propylamine Derivatives
- (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (CAS: 1240591-01-8): Shorter alkyl chain (propyl vs. butyl) reduces lipophilicity (clogP ≈ 2.5 vs.
- Cinnamylamine Hydrochloride (CAS: 887588-04-7): Lacks methoxy substitution but shares the propenylamine core; used as a precursor in neurotransmitter synthesis .
Piperazine Derivatives
- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine : Incorporates a trifluoromethylbenzoyl group, enhancing metabolic stability (purity: 99%) but introducing steric bulk .
Biological Activity
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a synthetic compound notable for its unique methoxy substitution, which influences its chemical reactivity and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Chemical Formula : C₁₄H₂₂ClNO
- Molecular Weight : 255.79 g/mol
- CAS Number : 1240590-85-5
Synthesis
The synthesis of this compound typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized for yield and purity, often employing techniques such as crystallization or chromatography for purification .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can demonstrate antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.23 to 0.94 mg/mL, indicating moderate to good antibacterial efficacy .
Antiproliferative Effects
In vitro studies have demonstrated that this compound may possess antiproliferative properties against various cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the range of 10–33 nM against MCF-7 breast cancer cells and triple-negative breast cancer cells (MDA-MB-231). These compounds were noted for their ability to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The presence of the methoxy group may enhance binding affinity or modulate the compound's pharmacological profile. This interaction potentially leads to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|
| Butyl[(2E)-3-(4-hydroxyphenyl)prop-2-en-1-yl]amine hydrochloride | Structure | Moderate | Low |
| Butyl[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]amine hydrochloride | Structure | High | Moderate |
| Butyl[(2E)-3-(4-nitrophenyl)prop-2-en-1-yl]amine hydrochloride | Structure | Low | High |
This table illustrates that the presence of different substituents on the phenolic ring significantly influences both antimicrobial and antiproliferative activities.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Study : A study on thiazole derivatives showed promising results against resistant bacterial strains, with MIC values indicating effective antimicrobial properties that could be extrapolated to other structural analogs .
- Cancer Research : In a study focused on antiproliferative agents, several compounds demonstrated significant cytotoxic effects on MCF-7 cells, comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
